Indium(III) 2-ethylhexanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67816-06-2 |
|---|---|
Molecular Formula |
C24H45InO6 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origin of Product |
United States |
Synthetic Methodologies for Indium Iii 2 Ethylhexanoate
Carboxylate Exchange Reactions for Indium(III) 2-Ethylhexanoate (B8288628) Synthesis
A prevalent method for synthesizing Indium(III) 2-ethylhexanoate is through a carboxylate exchange reaction, often involving the metathesis of an indium salt with 2-ethylhexanoic acid. This approach is foundational in organometallic chemistry for the preparation of metal carboxylates.
The synthesis typically involves the reaction of indium(III) chloride with 2-ethylhexanoic acid. Precise control of the stoichiometry is critical to ensure the complete formation of the desired product, this compound. The reaction requires a 1:3 molar ratio of the indium(III) source to the 2-ethylhexanoate ligands, corresponding to the +3 oxidation state of the central indium ion. The general chemical equation for this reaction is:
InCl₃ + 3 C₈H₁₆O₂ → In(C₈H₁₅O₂)₃ + 3 HCl
To facilitate the reaction, the mixture is typically heated. Maintaining an inert atmosphere, such as under nitrogen or argon, is crucial to prevent the oxidation of reactants and products.
Table 1: Key Parameters for Carboxylate Exchange Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Stoichiometry | 1:3 molar ratio (In³⁺: 2-ethylhexanoic acid) | Ensures complete coordination of the indium center. |
| Reactants | Indium(III) chloride, 2-Ethylhexanoic acid | Common and effective starting materials. |
| Atmosphere | Nitrogen or Argon | Prevents unwanted side reactions like oxidation. |
| Temperature | Elevated | Facilitates the reaction kinetics to form the final product. |
The choice of solvent plays a significant role in the success of the carboxylate exchange synthesis. Anhydrous non-polar organic solvents, such as toluene (B28343) or xylene, are commonly employed. The primary function of the solvent is to solubilize the reactants and facilitate their interaction. A critical requirement is the use of anhydrous (water-free) solvents to prevent the hydrolysis of the indium precursor and the final product, which could lead to the formation of indium hydroxides or oxides as impurities.
Electrochemical Synthesis Pathways for this compound
Electrochemical methods provide an alternative route for the synthesis of this compound. This technique involves the anodic oxidation of indium metal in an electrolytic bath containing the carboxylate source. A patented electrochemical process reports achieving a yield of over 65%. In this setup, an indium anode is oxidized in the presence of 2-ethylhexanoic acid. The process can be controlled by adjusting the electrical current and potential.
Table 2: Conditions for Electrochemical Synthesis
| Component | Composition |
|---|---|
| Anolyte | 2-ethylhexanoic acid + methanol |
| Catholyte | Potassium 2-ethylhexanoate + methanol |
| Operating Temperature | 50–55 °C |
| Current | 0.07 A |
| Duration | 6 hours |
Data sourced from patent US6033551A.
This method avoids the use of halide precursors and can offer a more direct route from the elemental metal to the final carboxylate compound.
Ligand Exchange Approaches in this compound Preparation
Ligand exchange reactions can be utilized to modify existing indium complexes to form this compound, or conversely, to use this compound as a starting point for other complexes. For instance, other carboxylate ligands on an indium center can be exchanged for 2-ethylhexanoate ligands. More commonly, the 2-ethylhexanoate ligands on the indium center can be displaced by other coordinating species, such as amines.
A notable example involves the reaction with oleylamine (B85491). FTIR studies have shown that oleylamine can displace the 2-ethylhexanoate ligands at around 80°C, forming soluble indium-oleylamine complexes. This type of ligand exchange is particularly relevant in the synthesis of nanoparticles, where the surface ligands are manipulated to control particle growth and stability. While often used to modify the compound, the reverse principle—reacting a different indium complex with an excess of 2-ethylhexanoic acid—can also serve as a preparative pathway.
Industrial Production Methodologies and Purification Strategies
On an industrial scale, the production of this compound generally employs the carboxylate exchange reaction in large-scale reactors. The process involves mixing and heating the reactants under controlled conditions to ensure consistent product quality and yield.
Following the synthesis, purification is a critical step to achieve the high-purity compound required for applications in the electronics industry. americanelements.com The primary purification methods include:
Distillation: This technique is used to separate the this compound from lower-boiling point impurities or residual solvents.
Thin-Film Evaporation: This method is effective for purifying thermally sensitive compounds by reducing the pressure and creating a thin film to facilitate evaporation at a lower temperature. google.com
These separation techniques are essential for removing unreacted starting materials, byproducts like HCl (from the chloride route), and residual solvents to yield a high-purity product. google.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indium(III) chloride |
| 2-ethylhexanoic acid |
| Hydrochloric acid (HCl) |
| Toluene |
| Xylene |
| Methanol |
| Potassium 2-ethylhexanoate |
| Oleylamine |
Structural Elucidation and Advanced Characterization of Indium Iii 2 Ethylhexanoate
Spectroscopic Analysis for Ligand and Metal Coordination
Spectroscopic techniques are fundamental in elucidating the molecular structure of Indium(III) 2-ethylhexanoate (B8288628), confirming the coordination of the 2-ethylhexanoate ligand to the indium metal center, and providing insights into its conformation.
Infrared Spectroscopy for Carboxylate Moiety Identification and Conformation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and coordination mode within Indium(III) 2-ethylhexanoate. The key diagnostic spectral region for this compound is that of the carboxylate group (-COO⁻) stretching vibrations.
Asymmetric and Symmetric Stretching: The IR spectrum of this compound exhibits characteristic asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching vibrations of the carboxylate moiety. These are typically observed in the ranges of 1550–1610 cm⁻¹ and 1400–1450 cm⁻¹, respectively.
Coordination Mode: The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛᵧₘ - νₛᵧₘ) provides crucial information about the coordination mode of the carboxylate ligand to the indium ion. A separation of approximately 150 cm⁻¹ is indicative of a bidentate coordination, where both oxygen atoms of the carboxylate group bind to the indium center.
Ligand Backbone: Additional peaks in the spectrum confirm the presence of the 2-ethylhexanoate ligand's hydrocarbon backbone. These include C-H stretching vibrations around 2950 cm⁻¹ and alkyl chain rocking vibrations near 720 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |
| Asymmetric Carboxylate Stretch (νₐₛᵧₘ) | 1550–1610 | Confirms presence of coordinated carboxylate |
| Symmetric Carboxylate Stretch (νₛᵧₘ) | 1400–1450 | Confirms presence of coordinated carboxylate |
| Frequency Separation (Δν) | ~150 | Indicates bidentate coordination mode |
| C-H Stretch | 2950 | Confirms hydrocarbon backbone of the ligand |
| Alkyl Chain Rocking | 720 | Confirms hydrocarbon backbone of the ligand |
Nuclear Magnetic Resonance Spectroscopy for Ligand Confirmation and Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the atoms within the 2-ethylhexanoate ligand, confirming its structure and coordination to the indium ion in solution. radiologykey.comlibretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) shows multiplet signals in the range of δ 0.8–1.6 ppm, which are characteristic of the methyl and methylene (B1212753) protons of the 2-ethylhexanoate ligand. A key indicator of successful coordination is the absence of the broad singlet signal for the carboxylic acid proton, which would typically appear around δ 12 ppm in the free 2-ethylhexanoic acid.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum further confirms the coordination. The carboxylate carbon signal in the complex appears at approximately δ 180–185 ppm. This represents an upfield shift compared to the free 2-ethylhexanoic acid (around δ 185–190 ppm), which is a result of the change in electron density upon binding to the indium metal center.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Significance |
| ¹H | 0.8–1.6 (multiplet) | Methyl and methylene groups of the ligand | Confirms ligand structure |
| ¹H | ~12 (absent) | Carboxylic acid proton | Confirms deprotonation and coordination |
| ¹³C | 180–185 | Carboxylate carbon | Shift confirms coordination to indium |
Mass Spectrometry for Molecular and Fragment Identification
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to identify its constituent fragments. This technique provides direct evidence of the compound's composition. Studies on related metal 2-ethylhexanoates have shown that they can exist as complex mixtures of metal ion clusters of varying sizes. researchgate.net The empirical formula for this compound is C₂₄H₄₅InO₆, leading to a calculated molecular weight of 544.43 g/mol . Mass spectrometry can confirm this molecular weight and provide insight into the fragmentation patterns, which typically involve the loss of the 2-ethylhexanoate ligands.
Elemental and Purity Assessment Techniques
Ensuring the purity of this compound is crucial for its application as a precursor. Elemental analysis and chromatographic methods are employed to quantify the indium content and detect any unreacted starting materials or byproducts.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Indium Content Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. spectro.com In the context of this compound, ICP-MS is the method of choice for accurately quantifying the indium content. baua.de This is essential for verifying the stoichiometry of the compound and ensuring its quality for use in applications where precise indium concentration is critical, such as in the formation of indium-based semiconductor materials. spectro.combaua.de The method involves digesting the sample in an acid matrix and introducing it into the plasma, where the indium is ionized and then detected by the mass spectrometer. baua.de
Chromatographic Methods for Unreacted Ligand and Byproduct Detection
Chromatographic techniques are vital for separating and identifying any impurities within the this compound sample, such as unreacted 2-ethylhexanoic acid or other byproducts from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities. cmu.ac.th A sample of the compound can be analyzed to detect the presence of free 2-ethylhexanoic acid, which would indicate an incomplete reaction or subsequent hydrolysis. cmu.ac.th The mass spectrometer coupled with the gas chromatograph allows for the definitive identification of these separated components. cmu.ac.th
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of non-volatile impurities. Different column and solvent systems can be utilized to separate byproducts that may have formed during the synthesis of the indium complex.
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for advanced material applications.
X-ray Diffraction Studies for Crystalline Phase Identification and Solid-State Structures
X-ray diffraction (XRD) is a powerful technique for identifying the crystalline phases present in a material. For this compound itself, being a viscous liquid at room temperature, it lacks the long-range crystallographic order necessary for single-crystal XRD analysis. Consequently, detailed crystallographic data for the compound in its neat form is scarce. However, information can be inferred from related compounds and the materials derived from it.
When this compound is used as a precursor to deposit thin films, XRD is instrumental in characterizing the resulting material. For instance, films produced by the thermal decomposition of this compound are initially amorphous. core.ac.uk Upon heat treatment, these films can crystallize into indium oxide (In₂O₃). The XRD patterns of such films typically show diffraction peaks corresponding to the cubic bixbyite structure of In₂O₃. wikipedia.orgmrs-j.org In some cases, a preferred orientation of the crystallites is observed, with the (222) diffraction peak being particularly strong. mrs-j.orgscispace.com The crystallinity of the films is influenced by factors such as the deposition method, annealing temperature, and the presence of dopants. scispace.comacs.org For example, indium oxide films prepared from indium 2-ethylhexanoate have been shown to have a non-oriented polycrystalline nature. scispace.com
Microscopic Techniques for Morphological and Nanostructural Characterization (e.g., TEM, FE-SEM)
Microscopic techniques such as Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are essential for visualizing the morphology and nanostructure of materials derived from this compound.
FE-SEM studies on dip-coated layers of a related precursor, indium 2-ethylhexanoate monohydroxide, have shown that the initially flat and homogeneous surface transforms into a porous, network-like nanostructure upon electron beam irradiation in a vacuum. akjournals.comscispace.com This change is interpreted as a preliminary step in the formation of porous films composed of nanometer-sized, inter-linked oxide particles. scispace.com The pore diameter has been observed to increase while the distance between pores decreases during this transformation. researchgate.net
Cross-sectional high-resolution TEM (HRTEM) of thin films derived from indium carboxylates can reveal the transition from an amorphous to a crystalline phase at elevated temperatures, providing insight into the dynamic reorganization of the ligands during decomposition. In studies of indium tin oxide nanoparticles synthesized using tin(II) 2-ethylhexanoate, TEM combined with energy-dispersive X-ray spectroscopy (EDS) is used to confirm the size, shape, and elemental composition of the resulting nanoparticles. sci-hub.seresearchgate.net
UV-Visible Absorption Spectroscopy for Optical Properties and Band Gap Determination
UV-Visible (UV-Vis) absorption spectroscopy is a key technique for determining the optical properties of materials, particularly the band gap of semiconductor materials like indium oxide, which is formed from the decomposition of this compound.
Crystalline indium oxide is known to have a direct band gap of approximately 3.75 eV. core.ac.uk The conduction band is primarily formed from In 5s electrons, while the valence band consists of O 2p electrons. core.ac.uk The optical transmittance of films derived from this compound is an important characteristic for applications such as transparent conductive oxides. The transmittance of these films can be measured across the UV and visible regions of the electromagnetic spectrum. mrs-j.org For instance, high visible transmittance (average 82%) has been achieved for as-deposited films, which can decrease slightly upon annealing in a reducing atmosphere. mrs-j.org
The photochemical decomposition of thin films of this compound can be induced by UV irradiation, leading to the formation of indium oxide. aip.org The quantum yield of this photoreaction has been found to vary with film thickness, being higher for thinner films. aip.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition of Deposited Films
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to deposit thin films, XPS is crucial for confirming the presence of indium and oxygen and for determining their chemical states.
The XPS spectrum of this compound itself shows an In 3d₅/₂ binding energy in the range of 444.5–445.0 eV, which confirms the +3 oxidation state of indium. The oxygen 1s spectrum can be deconvoluted into two components: one at approximately 531.1 eV corresponding to the carboxylate oxygen, and another at around 532.8 eV which may be attributed to ether-like oxygen from potential solvent residues.
In the analysis of indium oxide films derived from this precursor, XPS is used to verify the stoichiometry and purity of the film. scispace.comsurfacesciencewestern.com For indium tin oxide (ITO) films, XPS can determine the ratio of tin to indium. imp.kiev.ua The binding energies of the In 3d and Sn 3d core levels provide information about their oxidation states, which are typically In³⁺ and Sn⁴⁺ in the final oxide film. imp.kiev.ua The O 1s peak in the XPS spectrum of the oxide film can be complex and is often deconvoluted to distinguish between oxygen in the oxide lattice and other oxygen species like hydroxides or adsorbed water. imp.kiev.ua
Table 3: XPS Binding Energies for this compound and Derived Films
| Element and Core Level | Compound/Film | Binding Energy (eV) | Inferred Chemical State |
| In 3d₅/₂ | This compound | 444.5–445.0 | In³⁺ |
| O 1s | This compound | 531.1 (carboxylate), 532.8 (ether-like) | Coordinated and residual oxygen |
| In 3d₅/₂ | ITO film | ~444.3 imp.kiev.ua | In³⁺ in In₂O₃ |
| Sn 3d₅/₂ | ITO film | ~486.2 imp.kiev.ua | Sn⁴⁺ in SnO₂ |
Chemical Reactivity and Transformation Pathways of Indium Iii 2 Ethylhexanoate
Thermal Decomposition Mechanisms and Kinetics
The thermal decomposition of Indium(III) 2-ethylhexanoate (B8288628) is a complex process involving multiple steps, ultimately leading to the formation of indium oxide. The pathway and kinetics of this decomposition are highly sensitive to the surrounding atmosphere.
Formation of Indium Oxide (In₂O₃) Thin Films via Pyrolysis
The pyrolysis of Indium(III) 2-ethylhexanoate is a common and effective method for the fabrication of indium oxide (In₂O₃) thin films. This process involves heating the precursor material in a controlled environment, leading to the breakdown of the organic ligands and the formation of a solid inorganic residue.
The final properties of the In₂O₃ thin films, such as their crystallinity, morphology, and electrical conductivity, are intricately linked to the conditions of the pyrolysis process.
Influence of Oxidative Environments on Decomposition Pathways
The presence of an oxidative environment, such as air or oxygen, significantly alters the decomposition pathway and byproducts of this compound compared to pyrolysis in an inert atmosphere. In an oxidative environment, the organic ligands undergo combustion reactions, which are typically exothermic.
The introduction of oxygen can lead to a more complete removal of carbonaceous residues from the resulting indium oxide film, which can be beneficial for achieving high transparency and conductivity. The general reaction in an oxidative atmosphere involves the reaction of the organic components with oxygen to produce carbon dioxide and water as the primary gaseous byproducts.
Comparative studies on the thermal decomposition of other chemical compounds in different atmospheres have shown that an oxidative environment can lower the decomposition temperature and affect the nature of the solid residue. For example, the thermal decomposition of certain nitrogen-containing compounds is accelerated in the presence of oxygen, leading to different product distributions. jordilabs.coms4science.at In the context of this compound, an oxidative atmosphere facilitates the formation of In₂O₃ by promoting the oxidation of the indium center and the combustion of the 2-ethylhexanoate ligands. This can result in a more efficient conversion to the desired oxide phase at lower temperatures compared to pyrolysis in an inert atmosphere.
Investigation of Evolved Gases During Thermal Decomposition
The analysis of gases evolved during the thermal decomposition of this compound provides crucial insights into the reaction mechanism. Techniques such as Evolved Gas Analysis (EGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) are powerful tools for identifying the volatile decomposition products in real-time. mdpi.comresearchgate.netnih.gov
During the pyrolysis of metal carboxylates in an inert atmosphere, a variety of gaseous products can be expected. The decomposition of the 2-ethylhexanoate ligand can lead to the formation of carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), and a mixture of hydrocarbons. The specific composition of the evolved gases will depend on the decomposition temperature and the reaction pathway. For instance, the thermal decomposition of lornoxicam (B1675139) metal complexes has been shown to release H₂O, SO₂, CO, CO₂, COS, HCN, HNCO, and isocyanates. nih.gov
In an oxidative environment, the primary gaseous products from the decomposition of the organic ligand are expected to be CO₂ and H₂O due to complete combustion. The table below summarizes the likely evolved gases based on the decomposition of similar compounds.
| Decomposition Condition | Potential Evolved Gases | Analytical Technique |
| Pyrolysis (Inert Atmosphere) | CO₂, CO, H₂O, various hydrocarbons | TGA-MS, TGA-FTIR |
| Oxidative Decomposition | CO₂, H₂O | TGA-MS, TGA-FTIR |
Interactive Data Table: Potential Evolved Gases from this compound Decomposition
Note: This table is based on the expected decomposition products from similar metal carboxylates. The exact composition may vary.
Photochemical Reactivity and Ligand Fragmentation
Beyond thermal activation, this compound can also undergo chemical transformations when exposed to ultraviolet (UV) radiation. This photochemical reactivity primarily involves the excitation of the molecule, leading to the fragmentation of the 2-ethylhexanoate ligand.
UV-Induced Decarboxylation and Indium Oxide Formation
The absorption of UV light by this compound can induce electronic transitions within the molecule, potentially leading to a ligand-to-metal charge transfer (LMCT). researchgate.net This process involves the transfer of an electron from the carboxylate ligand to the indium(III) center. The resulting radical cation of the ligand is unstable and can readily undergo decarboxylation, releasing a molecule of carbon dioxide and forming an alkyl radical.
This photochemical decarboxylation is a key step in the low-temperature formation of indium oxide patterns. By selectively exposing a film of this compound to UV light, it is possible to define areas where the precursor is converted to indium oxide, while the unexposed areas can be washed away with a suitable solvent. This photo-patterning process is advantageous for various applications in microelectronics and optoelectronics. The mechanism is analogous to the photochemical decomposition of other metal carboxylates, where photoexcitation leads to the generation of a carbon-centered radical through decarboxylation. researchgate.net
Ligand Exchange Reactions and Resulting Complex Formation
Ligand exchange is a fundamental reaction pathway for this compound, enabling the modification of its chemical environment and, consequently, its physical and catalytic properties. These reactions involve the substitution of one or more 2-ethylhexanoate ligands by other coordinating species.
Reactions with Amines (e.g., Oleylamine) Leading to In-O-In Network Formation
The reaction of this compound with primary amines, such as oleylamine (B85491), is a critical step in the synthesis of indium-based nanoparticles. This process typically occurs in a stepwise manner. Initially, at moderately elevated temperatures (around 80°C), the amine molecules displace the 2-ethylhexanoate ligands to form soluble indium-amine complexes. This initial ligand exchange is an acid-base reaction where the amine coordinates to the Lewis acidic indium center.
As the temperature is further increased (e.g., to 290°C), a process of aminolysis occurs. This involves the deprotonation of the coordinated amine and subsequent condensation, leading to the formation of inorganic indium-oxygen-indium (In-O-In) networks. This network formation is a crucial transformation, converting the molecular precursor into an inorganic polymeric structure that serves as a template for the eventual formation of indium oxide nanocrystals upon further heating or decomposition.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool to monitor these transformations. The disappearance of the characteristic C=O stretching vibration of the free carboxylic acid and the appearance of new bands corresponding to the coordinated amine and subsequently the In-O-In linkages provide evidence for the progression of the reaction.
Impact of Ligand Exchange on Compound Solubility and Catalytic Properties
Ligand exchange reactions have a profound impact on the solubility of this compound. The 2-ethylhexanoate ligands, with their branched alkyl chains, confer good solubility in nonpolar organic solvents. The exchange of these ligands with others can alter this solubility profile. For instance, the formation of indium-amine complexes can maintain solubility in organic media, which is essential for solution-based processing techniques.
The catalytic properties of this compound are also significantly influenced by ligand exchange. As a Lewis acid, its catalytic activity is dependent on the accessibility and electrophilicity of the indium center. rsc.orgsyncatmeth.es Ligand exchange can modulate these factors. The introduction of different ligands can either enhance or diminish the Lewis acidity of the indium ion, thereby tuning its catalytic efficacy for various organic transformations, such as polymerization reactions and Friedel-Crafts acylations. researchgate.net For example, in the context of ring-opening polymerization, the nature of the ligands around the indium center can affect the rate and stereoselectivity of the polymerization of cyclic esters.
Redox Properties and Influencing Factors on this compound Reactivity
The redox chemistry of this compound is primarily characterized by the stability of the indium(III) oxidation state. The +3 oxidation state is the most stable for indium, a trend explained by the inert pair effect. Consequently, the compound itself does not readily undergo redox reactions under typical conditions. Instead, its redox behavior is most relevant during its transformation into other materials at elevated temperatures or in the presence of strong reducing or oxidizing agents.
The primary redox transformations involving this compound are:
Oxidation: In an oxidative environment, typically at high temperatures, the compound decomposes to form indium(III) oxide (In₂O₃). This is a crucial reaction for the deposition of transparent conductive thin films.
Reduction: In the presence of reducing agents like hydrogen gas or hydrazine, this compound can be reduced to metallic indium.
The reactivity of this compound is influenced by several factors:
| Influencing Factor | Effect on Reactivity |
| Temperature | Higher temperatures promote thermal decomposition, leading to the formation of indium oxide in an oxidative atmosphere or metallic indium under reducing conditions. osti.gov |
| Atmosphere | An oxidative atmosphere (e.g., air) favors the formation of In₂O₃, while a reducing atmosphere (e.g., H₂) favors the formation of metallic indium. |
| Solvent | The solvent can influence the stability and reactivity of the compound. Non-polar, anhydrous solvents are preferred to prevent premature hydrolysis. |
| Lewis Acidity | The inherent Lewis acidity of the In(III) center is a key driver of its reactivity, particularly in catalytic applications and ligand exchange reactions. rsc.orgsyncatmeth.es |
Hydrolysis Behavior and Stability in Solution
This compound is susceptible to hydrolysis, a reaction with water that can lead to the formation of indium hydroxide (B78521) or indium oxide species. This sensitivity to moisture necessitates the use of anhydrous solvents during its synthesis and in many of its applications to prevent premature decomposition.
The hydrolysis of the indium(III) ion in aqueous solution proceeds through the formation of various hydroxo species, such as [In(OH)]²⁺ and [In(OH)₂]⁺. The rate of hydrolysis is influenced by factors such as pH and the concentration of the indium species.
In organic solvents, the stability of this compound is generally good, particularly in non-polar aprotic solvents. The bulky 2-ethylhexanoate ligands provide a degree of steric shielding to the indium center, which can slow down the rate of hydrolysis compared to indium salts with smaller anions. However, the presence of even trace amounts of water can initiate the hydrolysis process, leading to the formation of insoluble precipitates and a decrease in the compound's efficacy as a precursor or catalyst. The solubility in various organic solvents is a key property for its application.
Table of Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility |
|---|---|---|
| Hexane | 0.1 | Soluble eurofins.com |
| Toluene (B28343) | 2.4 | Soluble |
| Chloroform (B151607) | 4.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Ethanol | 4.3 | Soluble |
| Acetone | 5.1 | Soluble |
Coordination Chemistry of Indium Iii 2 Ethylhexanoate Complexes
Nature of the 2-Ethylhexanoate (B8288628) Ligand Coordination
The 2-ethylhexanoate ligand, derived from 2-ethylhexanoic acid, is a carboxylate that can coordinate to metal centers in various modes. ontosight.ai In the context of indium(III) complexes, its coordination is a key determinant of the resulting complex's properties.
The stability of indium(III) complexes with bidentate ligands has been studied, and it is generally observed that tris-ligand complexes, where three bidentate ligands coordinate to the indium ion, can predominate in solution under certain conditions. nih.gov The stability of these complexes is influenced by factors such as the nature of the ligand and the pH of the solution. nih.govcore.ac.uk For instance, studies on other bidentate ligands have shown that the stability of the resulting indium(III) complexes can vary significantly. nih.gov The formation of stable tris-ligand complexes is crucial for many of its applications, as it ensures the integrity of the molecule during chemical processes. nih.gov
| Ligand Type | Coordination Mode | Effect on Stability |
| 2-Ethylhexanoate | Bidentate | Forms stable chelate rings with the Indium(III) ion. |
| Other Bidentate Ligands | Bidentate | Stability of the resulting Indium(III) complex varies depending on the specific ligand. |
Indium(III) Coordination Geometries in Solution and Solid State
The coordination of three 2-ethylhexanoate ligands to an indium(III) center can result in different coordination geometries, primarily distorted octahedral and trigonal-bipyramidal configurations. The specific geometry adopted can depend on the physical state (solution or solid) and the presence of other coordinating species.
In many of its complexes, indium(III) adopts a six-coordinate, distorted octahedral geometry. vulcanchem.comntu.edu.sg This arrangement involves the central indium ion being bonded to six oxygen atoms from the three bidentate 2-ethylhexanoate ligands. While direct crystallographic data for indium(III) 2-ethylhexanoate can be limited, analogous indium carboxylate and dithiocarbamate (B8719985) complexes have been shown to exhibit this geometry. nasa.gov The distortion from a perfect octahedron arises from the constraints of the bidentate ligands and the electronic effects of the indium(III) ion. uwaterloo.ca
Five-coordinate trigonal-bipyramidal geometries are also possible for indium(III) complexes, particularly in solution or when steric hindrance from bulky ligands prevents six-coordination. d-nb.infoiaamonline.org In such cases, one of the 2-ethylhexanoate ligands might coordinate in a monodentate fashion, or an equilibrium between five- and six-coordinate species might exist. cdnsciencepub.com Studies on indium(III) complexes with other types of ligands have shown that the metal center can readily adopt a five-coordinate geometry that lies between a trigonal bipyramidal and a square pyramidal structure. iaamonline.org The flexibility in coordination number and geometry is a characteristic feature of indium's coordination chemistry. d-nb.info
| Coordination Geometry | Description |
| Distorted Octahedral | The Indium(III) ion is coordinated to six oxygen atoms from three bidentate ligands. vulcanchem.com |
| Trigonal-Bipyramidal | The Indium(III) ion is five-coordinate, which can occur due to steric hindrance or specific reaction conditions. d-nb.infoiaamonline.org |
Impact of Ligand Coordination on Solution Behavior and Reactivity
The coordination environment around the indium(III) ion significantly influences its behavior in solution and its reactivity in chemical transformations.
This compound functions as a Lewis acid, a substance that can accept an electron pair. smolecule.com The Lewis acidity of the indium(III) center is modulated by the coordination of the 2-ethylhexanoate ligands. The electron-donating carboxylate groups can influence the electron density at the metal center, thereby affecting its ability to accept further electron pairs from other reactants. This modulation is crucial for its catalytic activity in various organic reactions, such as esterification and transesterification. researchgate.net The steric bulk of the 2-ethylhexanoate ligands can also play a role in controlling the access of substrates to the catalytic metal center, influencing the selectivity of the reaction. The ability to tune the Lewis acidity and steric environment through ligand design is a key aspect of the application of metal carboxylates in catalysis. researchgate.net
Strategies for Enhancing Hydrolysis Resistance through Ligand Design
The inherent susceptibility of indium(III) carboxylates, including this compound, to hydrolysis presents a significant challenge in their application, particularly in solution-based processing where the presence of water can lead to the uncontrolled formation of indium hydroxides or oxides. To mitigate this, various ligand design strategies have been developed to enhance the stability and hydrolysis resistance of the indium complex. These strategies primarily focus on modifying the steric and electronic environment around the central indium(III) ion and leveraging the chelate effect.
A primary approach to prevent hydrolysis is to sterically hinder the access of water molecules to the electrophilic indium center. This can be achieved by using bulkier ligands. While the 2-ethylhexanoate ligand itself possesses a branched alkyl chain that provides some steric protection, further enhancement is often necessary. The stability imparted by steric bulk is a well-established principle in coordination chemistry. rsc.orgchemrxiv.org For instance, studies on indium phosphide (B1233454) cluster formation, which use indium carboxylates as precursors, have shown that the steric profile of the carboxylate ligand tunes the cluster's reactivity. chemrxiv.org Ligands with a larger steric profile can discourage the diffusion of reactants, such as water, to the cluster surface, thereby increasing stability. chemrxiv.org
Modifying the electronic properties of the ligand is another key strategy. The strength of the Indium-Oxygen (In-O) bond is crucial for the complex's stability. According to the Hard and Soft Acids and Bases (HSAB) principle, the hard acid In³⁺ ion preferentially binds to hard bases like oxygen donors. rsc.org The stability of this bond can be enhanced by tuning the electron-donating or withdrawing nature of the ligand. For example, research on iridium(III) complexes has demonstrated that functionalizing ligands with electron-withdrawing groups can enhance photoluminescence quantum yield, indicating a significant alteration of the complex's electronic structure and stability. researchgate.net In the context of indium carboxylates, replacing a simple alkyl group with one that has different electronic properties can modulate the In-O bond strength, making it less prone to hydrolytic cleavage. A comparative thermogravimetric analysis between indium benzoate (B1203000) and indium octanoate (B1194180) showed that indium benzoate has a higher decomposition temperature, suggesting greater thermal stability. researchgate.netnasa.gov This enhanced stability is attributed to the stronger binding of the benzoate ligand. researchgate.netnasa.gov
Perhaps the most effective strategy for enhancing stability is the use of multidentate or chelating ligands. Chelation involves the binding of a single ligand to the central metal ion at two or more points, forming a ring structure. This "chelate effect" significantly increases the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. Polyamino polycarboxylate ligands, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA), are powerful chelating agents for In³⁺. nih.govuc.ptosti.gov The use of acetylacetone (B45752) as a chelating ligand is a common method to lower the hydrolysis rate of In³⁺ in sol-gel processes by forming a stable chelation compound. sci-hub.seresearchgate.net
Research has shown that multidentate ligands can form highly stable, hydrolysis-resistant complexes with In³⁺. researchgate.net For example, studies on indium complexes with polyaminocarboxylate ligands like TTHA (triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid) and its derivatives demonstrate high stability under physiological conditions. uc.ptosti.gov The modification of these ligands, such as through the creation of bis(butylamide) derivatives, alters the stability of the resulting indium complex, showcasing the tunability afforded by ligand design. uc.ptosti.gov The stability of such complexes can be quantified by their stability constants (log β), where a higher value indicates a more stable complex.
The table below presents stability data for various indium(III) complexes, illustrating how different ligand structures influence the stability against dissociation and hydrolysis.
| Complex/Ligand System | Log Stability Constant (log β) | Conditions | Key Finding |
| In(III)-Oxalate [In(C₂O₄)₂]⁻ | 10.81 ± 0.09 | I = 0.2 M, 303 K | Oxalate acts as a bidentate chelating ligand, forming stable complexes. tandfonline.com |
| In(III)-Oxalate [In(C₂O₄)₃]³⁻ | 14.95 ± 0.09 | I = 0.2 M, 303 K | Higher coordination with the chelating ligand leads to increased stability. tandfonline.com |
| In(III)-TTHA | pM = 22.88 | Physiological conditions | TTHA, a polyamino polycarboxylate, forms a highly stable complex with In³⁺. osti.gov |
| In(III)-TTHA-bis(butanamide) | pM = 19.43 | Physiological conditions | Derivatization of the TTHA ligand modifies the stability, showing a decrease in this case but still indicating a highly stable complex. osti.gov |
| In(III)-DTPA-bis(butylamide) | pM = 20.4 | Physiological conditions | The DTPA-derived chelator forms a complex with stability comparable to that of transferrin, indicating high resistance to metal ion exchange. osti.gov |
| In(III)-EDTA | - | - | EDTA forms a less reactive octahedral complex with indium, modifying its precursor reactivity in nanoparticle synthesis. osti.govresearchgate.net |
| In(III)-N,N'-Ethylene-di-l-cysteine (EC) | log K(InL) = 28.59 | I = 0.1 M, 25 °C | The hexadentate ligand EC, with N₂S₂O₂ donors, forms an exceptionally stable complex with In³⁺. acs.org |
Note: pM is the negative logarithm of the free metal ion concentration at pH 7.4 with total metal and ligand concentrations of 1 µM and 10 µM, respectively. It is a measure of complex stability under specific physiological conditions.
Further research into hybrid ligands, which combine different types of donor atoms, also shows promise. For example, complexes with hybrid cyclen-hydroxypyridinone ligands have been studied, where the coordination of In³⁺ is a prerequisite for the observed (though in this case, ligand-centered) hydrolysis, underscoring the intimate link between coordination environment and hydrolytic stability. nih.govkcl.ac.ukacs.org The reactivity was found to be highly dependent on the specific ligand structure, with one variant showing complete complexation and subsequent hydrolysis within an hour, while another remained largely unreacted under the same conditions. nih.govkcl.ac.uk This demonstrates that even subtle modifications to the ligand framework can have a profound impact on the stability and reactivity of the indium complex in aqueous solutions. nih.gov
Advanced Research Applications in Materials Science and Engineering
Precursor in Indium Oxide (In₂O₃) Nanoparticle and Thin Film Synthesis
Indium(III) 2-ethylhexanoate (B8288628) is utilized as a metal-organic precursor for the deposition of indium oxide (In₂O₃), a wide-bandgap n-type semiconductor essential for various modern technologies. thaiscience.infoseoultech.ac.kr While various indium compounds like indium acetate (B1210297) researchgate.net, indium nitrate (B79036) thaiscience.infoazonano.com, and indium trichloride kaust.edu.sa can be used to produce In₂O₃, organometallic precursors such as indium 2-ethylhexanoate are suitable for methods requiring volatile and thermally stable source materials, like chemical vapor deposition (CVD). scispace.com The choice of precursor significantly influences the morphology, grain size, and orientation of the resulting In₂O₃ thin films. kaust.edu.sa
Synthesis techniques for In₂O₃ nanostructures are diverse and include sol-gel methods, hydrothermal synthesis, and chemical vapor deposition. thaiscience.info For instance, thin films of indium oxide can be prepared by sputtering indium targets or through solution-based processes. wikipedia.org The use of specific precursors in these methods allows for the creation of materials with controlled properties for specialized applications.
Indium oxide thin films are foundational in the fabrication of transparent conductive oxides (TCOs), which are materials that exhibit both high electrical conductivity and high optical transparency. wikipedia.org When deposited as a thin film, In₂O₃ functions as a transparent electrical conductor. indium.com These properties are critical for components in a wide array of electronic devices. seoultech.ac.kr
In combination with tin dioxide, indium oxide forms indium tin oxide (ITO), which is considered a premium TCO due to its superior transparency, conductivity, and stability. azonano.comindium.com TCOs are essential components in optoelectronic devices such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), touch screens, and solar cells. seoultech.ac.krindium.compurdue.edu The fabrication process requires a balance between conductivity and transparency; increasing the film's thickness or the concentration of charge carriers enhances conductivity but diminishes its transparency. wikipedia.org
The synthesis of In₂O₃ from precursors like Indium(III) 2-ethylhexanoate is integral to the development of advanced optoelectronic devices. seoultech.ac.kr Optoelectronics is a field that involves devices that source, detect, and control light. anu.edu.au III-V semiconductor materials, including indium-based compounds, possess excellent optical properties that make them suitable for these applications. mdpi.com
In₂O₃ is a key material in microelectronics, photovoltaics, and gas sensors. seoultech.ac.kr Its doped forms are employed as transparent pixel electrodes in display technologies. seoultech.ac.kr The ability to form high-quality thin films and nanostructures from indium precursors enables the creation of functional components for devices used in optical communications, solar cells, and various sensors. wikipedia.orgmdpi.com
Formation of Doped Indium Oxide Thin Films
Doping indium oxide with other elements is a common strategy to enhance its electrical and optical properties for specific applications. By introducing dopants, the carrier concentration and mobility within the material can be precisely controlled, leading to improved performance in TCOs and other semiconductor devices.
Indium Tin Oxide (ITO) is a ternary compound typically composed of 90% indium(III) oxide (In₂O₃) and 10% tin(IV) oxide (SnO₂) by weight. indium.com The deposition of ITO films often involves mixed precursor systems where both indium and tin sources are used simultaneously. Common deposition techniques include physical vapor deposition methods like magnetron sputtering and electron beam evaporation, as well as chemical solution processes. indium.comkindle-tech.commdpi.com
In a chemical deposition approach, an indium precursor such as this compound would be combined with a suitable tin precursor. For example, a sol-gel process might involve dissolving indium nitrate hydrate and tin(IV) chloride hydrate in a solvent to form metal-organic complexes that can be deposited via spin coating. sci-hub.se The ratio of the indium and tin precursors is carefully controlled to achieve the desired doping level and, consequently, the optimal balance of conductivity and transparency. mdpi.com The properties of the resulting ITO film, including its resistivity and bandgap, are highly dependent on this indium-to-tin mass ratio. mdpi.com
| Indium/Tin Mass Ratio (MIn/MSn) | Optical Bandgap (eV) | Resistivity (Ω·cm x 10-3) | Average Visible Light Transmittance (%) |
|---|---|---|---|
| 4.25 | 3.18 | 7.4 | ~43 |
| 9.25 | - | - | - |
| 10.00 | 3.37 | 43.7 | ~64 |
Note: Data extracted from a study on ITO films deposited by plasma-activated reactive evaporation. Specific values for the 9.25 ratio were noted as optimal but not explicitly listed in the summary data. mdpi.com
Fluorine is another effective dopant for indium oxide, creating a material known as In₂O₃:F or FTO (Fluorine-doped Tin Oxide, though the acronym is sometimes used more broadly). An indium 2-ethylhexanoate derivative can be used as a precursor material for depositing In₂O₃:F films via chemical vapor deposition (CVD). scispace.com This method is advantageous because it can overcome the lack of volatile and thermally stable precursors that has sometimes made thermal CVD of In₂O₃ challenging. scispace.com
In one approach, polycrystalline In₂O₃:F films were prepared using an atmospheric-pressure CVD method where the raw materials were indium 2-ethylhexanoate and indium fluoride. kisti.re.kr In another method, a specialized indium 2-ethylhexanoate derivative containing fluorine within its molecular structure is used. scispace.com When this precursor is heated, the generated gas is carried by a nitrogen carrier gas into a reactor where it decomposes on a heated substrate. scispace.com This process directly incorporates fluorine atoms into the crystalline structure of the indium oxide film. scispace.com
| Deposition Temperature (°C) | Film Thickness (nm) | Resistivity (Ω·cm) | Sheet Resistance (Ω/sq) |
|---|---|---|---|
| 380 | 320 | 4.4 x 10-4 | 13.8 |
Note: Data is for a film deposited via CVD using a [C₈H₁₅O₂]₂In[H(CF₂)₄COO] precursor. scispace.com
Indium can be used as a dopant to modify the properties of other metal oxides, such as zinc oxide (ZnO). Indium-doped zinc oxide (IZO) is a transparent conducting material with applications in optoelectronics. researchgate.netresearchgate.net The synthesis of IZO nanocrystals can be achieved through various methods, including cost-effective sol-gel techniques. ijamtes.org
In a typical sol-gel synthesis, precursors for both zinc (e.g., zinc acetate dihydrate) and indium (e.g., indium nitrate dihydrate) are dissolved in a solvent. ijamtes.org During the process, the indium (In³⁺) ions substitutionally dope the ZnO lattice by replacing Zn²⁺ ions. ijamtes.org This substitution increases the carrier concentration and affects the material's vibrational modes and structural properties. ijamtes.org The introduction of indium as a dopant has been shown to influence the morphology, crystallinity, and optical band gap of the resulting ZnO nanostructures. researchgate.netresearchgate.net While specific literature often cites inorganic salts, organometallic precursors like this compound can also serve as the indium source in such mixed precursor systems to achieve the desired doping.
Metal-Organic Deposition (MOD) and Sol-Gel Processes
This compound is a key precursor in solution-based deposition techniques such as Metal-Organic Deposition (MOD) and sol-gel processes, valued for its high solubility in organic solvents and its ability to form uniform, amorphous films. The bulky 2-ethylhexanoate ligand helps to reduce intermolecular forces, which inhibits crystallization in the precursor film, a desirable quality for achieving smooth and homogeneous coatings aip.org.
Solution-Based Deposition Techniques for Functional Oxide Films
This compound is utilized in MOD and sol-gel methods to fabricate functional indium oxide (In₂O₃) and indium tin oxide (ITO) thin films. These solution-based approaches are considered cost-effective alternatives to vacuum-based methods like sputtering. The process typically involves dissolving the metal-organic precursor in a suitable solvent, applying the solution to a substrate via spin-coating or dip-coating, and then thermally treating the film.
In a typical MOD process, a solution containing the precursor is coated onto a substrate. This is followed by a thermal decomposition step, often conducted at temperatures around 500°C in air, to pyrolyze the organic ligands and form the metal oxide film. rero.chutah.edu Subsequent annealing, sometimes in a reducing atmosphere, can be used to improve the film's crystallinity and electrical conductivity. rero.chutah.edu The sol-gel process is similar, involving the controlled hydrolysis and condensation of metal-organic compounds to form a "sol" that transitions into a solid "gel" network on the substrate before thermal treatment. youtube.com These techniques allow for the deposition of transparent and conductive oxide films applicable in electronics and optics. rero.chmst.edu
| Parameter | Description | Source |
| Precursor | This compound | aip.org |
| Deposition Methods | Spin-coating, Dip-coating | rero.chmst.edu |
| Typical Solvents | Organic solvents (e.g., acetylacetone) | rero.chutah.edu |
| Thermal Treatment | Pyrolysis in air (~400-500°C) followed by annealing | rero.chutah.edu |
| Resulting Film | Indium Oxide (In₂O₃), Indium Tin Oxide (ITO) | rero.chmst.edu |
Interfacial Chemistry and Film Formation Mechanisms in MOD
The transformation of an this compound precursor film into an indium oxide film involves complex interfacial chemistry and distinct reaction mechanisms. Upon thermal treatment, the primary reaction is the decomposition of the precursor. Thermal analysis has shown that the organic components can be completely pyrolyzed by 400°C. rero.ch
The core mechanism involves the fragmentation of the 2-ethylhexanoate carboxylate ligand. aip.org This process removes the organic portion of the precursor, often as volatile byproducts like CO₂ and hydrocarbons, leaving behind indium. In the presence of an oxidizing atmosphere such as air, the metallic indium readily oxidizes to form indium oxide (In₂O₃). aip.org The conversion process can be influenced by the film's thickness and the specific heating conditions. The high mobility of the precursor molecules before and during decomposition helps in achieving dense, uniform films despite significant volume changes as the organic ligands are removed. aip.org
Photolithographic Patterning of Indium Oxide Films
This compound serves as a photosensitive precursor, enabling the direct photochemical patterning of indium oxide films without the need for traditional photoresists. This method involves spin-coating a thin film of the precursor onto a substrate and then exposing it to ultraviolet (UV) light through a mask.
The photochemical reaction is initiated by UV light, typically at a wavelength of 254 nm, which corresponds to an absorption peak of the complex. aip.org This exposure induces the fragmentation of the carboxylate ligand, leading to the formation of indium and volatile organic products. When this process is conducted in air, the indium is simultaneously oxidized to form a stable indium oxide pattern. aip.org The unexposed areas of the precursor film can then be washed away with a suitable solvent, such as methylene (B1212753) chloride, leaving behind the patterned indium oxide. aip.org
Direct Imaging Capabilities and Resolution Parameters
The direct patterning method using this compound allows for high-resolution imaging. Research has demonstrated the ability to lithographically produce lines with feature sizes of less than 2 microns using a contact mask. aip.org
The efficiency of the photochemical reaction, and thus the quantum yield, is highly dependent on the thickness of the precursor film. Thinner films exhibit a significantly higher quantum yield compared to thicker films. This effect is thought to be due to a degree of molecular ordering in thicker amorphous films that reduces photosensitivity. aip.org
| Parameter | Value/Description | Source |
| Precursor | This compound | aip.org |
| Radiation Source | 254 nm UV light | aip.org |
| Mechanism | Photochemical fragmentation of carboxylate ligand, followed by oxidation | aip.org |
| Achieved Resolution | < 2 µm feature size | aip.org |
| Developer Solvent | Methylene chloride | aip.org |
| Quantum Yield | Varies with film thickness (e.g., ~0.23 for thin films, <0.0051 for thicker films) | aip.org |
Precursor for Ternary and Quaternary Indium-Containing Nanocrystals
This compound can serve as a precursor for the synthesis of various indium-based nanomaterials due to its decomposition properties which yield indium oxide. While it is a viable source of indium for creating nanoparticles, the synthesis of specific ternary and quaternary chalcogenide nanocrystals often involves different indium precursors.
Synthesis of Ag-In-S and Ag-In-Zn-S Nanocrystals
The synthesis of ternary silver-indium-sulfide (Ag-In-S or AIS) and quaternary silver-indium-zinc-sulfide (Ag-In-Zn-S or AIZS) nanocrystals is a significant area of research for applications in lighting and bioimaging. nih.gov However, the most commonly cited indium precursors for these specific syntheses are indium(III) chloride and indium(III) acetate. nih.govnih.gov These precursors are often used in combination with silver and zinc sources in solution-phase reactions to produce highly luminescent quantum dots. nih.govnih.govacs.org The reactivity of the indium precursor has a pronounced effect on the chemical constitution and morphology of the resulting nanocrystals. nih.govnih.gov While this compound is a functional precursor for indium oxides, its specific application in the synthesis of Ag-In-S and Ag-In-Zn-S nanocrystals is not as widely documented in scientific literature compared to other indium salts.
Role in Amorphous Metal and Metal Oxide Film Formation via Near-Infrared Decomposition
This compound is a precursor that can potentially be used in the fabrication of amorphous indium oxide (In₂O₃) thin films through innovative, low-temperature processing techniques. One such advanced method is near-infrared (NIR) driven decomposition. This process utilizes the photothermal effect of NIR radiation to induce the thermal decomposition of the precursor, leading to the formation of a solid-state metal oxide film on a substrate. This technique offers a significant advantage over conventional high-temperature annealing methods by enabling the use of temperature-sensitive substrates, such as flexible polymers.
While specific research detailing the NIR-driven decomposition of this compound is not extensively documented in publicly available literature, the principles of this process can be understood by examining analogous systems. For instance, the NIR-driven decomposition of iron(III) tris-(2-ethylhexanoate) to form amorphous iron oxide films provides a well-studied proxy. In this process, a solution of the metal 2-ethylhexanoate precursor is first deposited onto a substrate. Subsequent exposure to NIR radiation leads to localized heating, which drives the decomposition of the organic ligands and the formation of an amorphous metal oxide film.
The mechanism of NIR-driven decomposition is primarily thermal. The energy from the NIR radiation is absorbed by the precursor and the substrate, leading to a rapid increase in local temperature. This localized heating provides the activation energy necessary for the decomposition of the 2-ethylhexanoate ligands, which are converted into volatile byproducts, leaving behind a film of the corresponding metal oxide. A key distinction of this method, when compared to ultraviolet (UV) driven decomposition, is that the NIR process is a thermally driven pathway that does not proceed through the formation of radical byproducts. This can be advantageous in achieving a cleaner decomposition and potentially more stable film properties.
The resulting films from such a process are typically amorphous, meaning they lack long-range crystalline order. This amorphous nature can be beneficial for certain applications, such as in catalysis and electronics, where it can lead to unique properties not found in their crystalline counterparts. The formation of amorphous phases is favored by the rapid and localized nature of the NIR heating, which provides sufficient thermal energy for decomposition but not enough for the atoms to arrange into a crystalline lattice.
The properties of the resulting amorphous metal oxide films, such as thickness, uniformity, and electronic characteristics, are influenced by several experimental parameters. These include the concentration of the precursor solution, the intensity and wavelength of the NIR radiation, the duration of exposure, and the nature of the substrate.
To illustrate the typical experimental parameters and outcomes of such a process, the following interactive data table summarizes the findings from the NIR-driven decomposition of an analogous compound, iron(III) tris-(2-ethylhexanoate).
| Parameter | Value | Outcome/Remark |
| Precursor | Iron(III) tris-(2-ethylhexanoate) | Formation of amorphous iron oxide (a-FeOx) film. |
| Substrate | Fluorine-doped tin oxide (FTO) | The substrate can influence heat absorption and film adhesion. |
| NIR Irradiation Time | 15 minutes | Sufficient time for complete conversion of the precursor to the oxide film. |
| Atmosphere | Air | The presence of oxygen can play a role in the final stoichiometry of the oxide. |
| Gaseous Byproducts | 2-ethylhexanoic acid, heptanones, CO₂ | Analysis of byproducts helps in understanding the decomposition pathway. |
| Film Characterization | Grazing Incidence X-ray Diffraction (GIXRD) | Confirmed the amorphous nature of the resulting iron oxide film. |
| Film Characterization | Fourier-Transform Infrared (FTIR) Spectroscopy | Used to monitor the disappearance of organic ligand vibrational modes, indicating complete decomposition. |
This table highlights the key aspects of the NIR-driven decomposition process for a metal 2-ethylhexanoate precursor, providing a framework for understanding how similar parameters would be critical in the formation of amorphous indium oxide films from this compound.
Catalytic Applications of Indium Iii 2 Ethylhexanoate
Lewis Acid Catalysis in Organic Transformations
As a Lewis acid, the indium(III) center in indium(III) 2-ethylhexanoate (B8288628) can accept an electron pair, thereby activating substrates for nucleophilic attack. This property is fundamental to its role in promoting a range of organic transformations. smolecule.comvulcanchem.com Indium(III) compounds are considered soft Lewis acids that are less reactive than their aluminum(III) counterparts, but they exhibit higher chemoselectivity and can often be used in protic media. General indium(III) salts have been successfully employed as catalysts for reactions such as Friedel-Crafts, cycloadditions, and conjugate additions. researchgate.net
The branched 2-ethylhexanoate ligands contribute to the compound's solubility in nonpolar media, which facilitates its use in homogeneous catalysis without the need for polar aprotic solvents. vulcanchem.com Research has shown that Indium(III) 2-ethylhexanoate is an effective catalyst for specific and important organic reactions. For instance, in Friedel-Crafts alkylation reactions, it can achieve conversion rates exceeding 90% at room temperature. vulcanchem.com The Friedel-Crafts reaction is a classic method for C-C bond formation, involving an electrophilic substitution where a carbocation attacks an aromatic ring. mt.comethz.ch The Lewis acid catalyst, in this case, this compound, is crucial for generating the electrophilic carbocation from the alkylating agent. mt.com
Another significant application is in the ring-opening of epoxides. vulcanchem.com Epoxides, or oxiranes, are three-membered cyclic ethers whose high ring strain makes them susceptible to ring-opening by nucleophiles. This reaction can be catalyzed by either acids or bases. libretexts.orgmt.com this compound demonstrates high selectivity in this transformation, particularly for terminal epoxides, with selectivity reported to be greater than 95%. vulcanchem.com This catalytic efficiency makes it a valuable tool for synthesizing diols and other functionalized alcohols.
| Organic Transformation | Substrate Type | Catalyst | Key Finding | Citation |
| Friedel-Crafts Alkylation | Aromatic compounds | This compound | >90% conversion rate at 25°C | vulcanchem.com |
| Epoxide Ring-Opening | Terminal epoxides | This compound | >95% selectivity | vulcanchem.com |
Role in Polymerization Processes
This compound plays a significant role as a catalyst in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. nih.govacs.orgacs.org These polymers, such as polylactide (PLA) and poly(ε-caprolactone) (PCL), are of great interest as sustainable alternatives to conventional petroleum-based plastics. nih.govacs.orgsemanticscholar.org The development of effective metal-based initiators for the controlled ROP of these monomers is a key area of research. nih.govacs.orgresearchgate.net
Indium(III) has emerged as a useful Lewis acid in initiators for the controlled polymerization of lactide and other cyclic esters. nih.govacs.orgacs.org While tin(II) 2-ethylhexanoate (also known as stannous octoate) is a widely used industrial catalyst for these processes, there is growing interest in alternatives like indium-based catalysts. researchgate.netsid.irgoogle.commdpi.com The choice of catalyst is critical as it influences the polymerization rate, control over the polymer's molecular weight, and the material's final properties. google.com Various indium complexes have demonstrated high activity and control in the polymerization of cyclic esters, highlighting the unique value of indium-based catalysts in this field. nih.govacs.orgubc.ca
Mechanisms in Ring-Opening Polymerization of Cyclic Esters
The most widely accepted mechanism for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone by metal-based catalysts, including indium compounds, is the coordination-insertion mechanism. acs.orgresearchgate.netmdpi.comiaamonline.orgmdpi.com This mechanism generally involves a series of well-defined steps:
Coordination: The first step involves the coordination of the carbonyl oxygen of the cyclic ester monomer to the electrophilic indium(III) metal center. This coordination activates the monomer by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. researchgate.netmdpi.com
Nucleophilic Attack (Insertion): An initiating group, typically an alkoxide which can be generated in situ from the reaction of the metal catalyst with an alcohol co-initiator, attacks the activated carbonyl carbon. researchgate.net This results in the formation of a bicyclic or tetrahedral intermediate. researchgate.net In some systems, an alkyl group directly bonded to the indium center can act as the nucleophile. rsc.orgrsc.org
Ring-Opening: The strained ring of the monomer opens through the cleavage of the acyl-oxygen bond. This step extends the polymer chain by one monomer unit and regenerates the active metal alkoxide species at the new chain end, which is then ready to coordinate with another monomer molecule. researchgate.netiaamonline.org
This process repeats, allowing for the controlled growth of the polymer chain. iaamonline.org The use of a co-initiator, such as an alcohol, is common and allows for control over the molecular weight of the resulting polymer. sid.ir Mechanistic studies on various indium complexes have shown that they can act as well-behaved catalysts, leading to polymers with narrow molecular weight distributions, which is characteristic of a controlled polymerization process. ubc.ca While much of the detailed mechanistic work has been performed on related metal complexes, it is proposed that this compound follows this general coordination-insertion pathway in the presence of an alcohol co-initiator to polymerize cyclic esters. rsc.orgresearchgate.netubc.ca
Comparative Studies and Structure Function Relationships
Comparison with Other Indium Precursors and Analogues
The selection of a precursor is a critical step in the synthesis of indium-based materials, as its chemical and physical properties directly influence the characteristics of the final product. Indium(III) 2-ethylhexanoate (B8288628) is often chosen for its solubility in organic solvents and its thermal decomposition profile, but a comparison with other common indium sources like indium(III) acetate (B1210297) and indium(III) nitrate (B79036) reveals distinct advantages and disadvantages for specific applications.
Indium(III) 2-ethylhexanoate, indium(III) acetate, and indium(III) nitrate exhibit significant differences in their reactivity, solubility, and thermal stability. This compound's long, branched alkyl chains confer high solubility in non-polar organic solvents, making it ideal for solution-based deposition techniques like spin-coating and printing. americanelements.com In contrast, indium(III) acetate shows moderate organic solubility, while indium(III) nitrate is largely insoluble in organic solvents but soluble in water and lower alcohols. indium.comamericanelements.com This fundamental difference in solubility dictates the choice of solvent systems and deposition methods.
The thermal properties of these precursors are also markedly different. This compound generally requires higher temperatures for decomposition compared to its acetate and nitrate counterparts. researchgate.net For instance, indium(III) nitrate decomposes at temperatures as low as 150°C, followed by indium(III) acetate at around 200°C, whereas this compound decomposes at approximately 290°C. This higher thermal stability can be advantageous in processes requiring a stable precursor solution at elevated temperatures before the final annealing step. Conversely, the lower decomposition temperatures of the acetate and nitrate salts can be beneficial for low-temperature processes or when cleaner decomposition with less carbon residue is required.
The reactivity of these precursors also varies, which can be seen in their application as catalysts. This compound acts as a strong Lewis acid, a property shared by other metal 2-ethylhexanoates. researchgate.net In comparison, the catalytic activity of indium(III) acetate is considered moderate, while that of the nitrate is weak. The varying reactivities of these precursors stem from their different solubilities and chemical structures. nih.gov
| Precursor | Organic Solubility | Thermal Stability (Decomposition Temp.) | Catalytic Activity (Lewis Acid) |
| This compound | High | ~290°C | Strong |
| Indium(III) Acetate | Moderate | ~200°C | Moderate |
| Indium(III) Nitrate | Low | ~150°C | Weak |
| A comparative table of properties for common indium precursors. |
The molecular structure of the indium precursor profoundly impacts the structural, optical, and electrical properties of the resulting material, typically indium oxide (In₂O₃) or indium tin oxide (ITO) thin films. The choice between precursors like indium nitrate, chloride, and acetate has been shown to be a critical parameter in controlling film properties. researchgate.net
Studies have demonstrated that films derived from an indium nitrate precursor can exhibit higher crystallinity and superior electrical properties, such as lower resistivity, compared to films prepared from acetate or chloride salts under similar conditions. researchgate.net The nature of the anion and the ligands attached to the indium center influences the decomposition pathway, which in turn affects the nucleation and growth of the thin film. For example, the bulky and branched 2-ethylhexanoate ligands in this compound create significant steric hindrance. acs.orgcore.ac.uk This steric effect can lead to the formation of amorphous precursor films, which is particularly advantageous in photochemical deposition methods as amorphous films exhibit higher photoefficiency. core.ac.uk
Furthermore, the ligand structure affects the density and quality of the deposited film. Precursors with less steric hindrance have been shown to yield films with superior crystallinity and lower defect density. acs.org In one comparative study of two organo-indium precursors for atomic layer deposition, the precursor with a structure that exhibited less steric hindrance resulted in a higher growth per cycle and films with significantly better electrical performance, including higher field-effect mobility. acs.org The longer alkyl chains of the 2-ethylhexanoate ligand, compared to the shorter acetate ligand, can also lead to higher carbon residue upon decomposition if the process is not carefully controlled, potentially affecting the purity and performance of the final oxide film.
Reactivity and Application Comparisons with Other Metal 2-Ethylhexanoates
This compound is part of a broader class of metal carboxylates that are widely used as precursors and catalysts. researchgate.net Comparing its properties to other metal 2-ethylhexanoates, particularly those of transition metals, provides insight into the role of the metal center in determining thermal behavior and catalytic function.
The thermal stability of metal 2-ethylhexanoates varies significantly depending on the metal ion. Iron(III) 2-ethylhexanoate exhibits high thermal stability, with a decomposition onset at 475°C. This makes it suitable for high-temperature material synthesis, such as the formation of Fe₃O₄ nanoparticles. In contrast, Tin(II) 2-ethylhexanoate has a lower decomposition temperature, making it more appropriate for low-temperature processes like polymer catalysis. researchgate.net The thermal decomposition of Cerium(III) 2-ethylhexanoate occurs at higher temperatures than cerium acetate, a trend that highlights the increased stability provided by the longer 2-ethylhexanoate ligand. researchgate.net
The catalytic activity is also highly dependent on the metal center. Chromium(III) 2-ethylhexanoate is noted for its high selectivity as a catalyst in ethylene (B1197577) trimerization. Iron(III) 2-ethylhexanoate functions as a mild Lewis acid catalyst in reactions like the Diels-Alder reaction. researchgate.net Cerium(III) compounds excel in Lewis acid-driven reactions, while Tin(II) 2-ethylhexanoate is a highly active catalyst used in the production of polyurethanes, polyesters, and RTV silicones. tib-chemicals.comatamanchemicals.com These compounds are often used to catalyze polymerization, oxidation, and hydrogenation reactions. americanelements.com
| Metal 2-Ethylhexanoate | Key Thermal Property | Primary Catalytic Application |
| Chromium(III) | - | High selectivity in ethylene trimerization (~75% yield). |
| Iron(III) | Decomposes at 475°C. | Lewis acid catalyst for Diels-Alder reactions and polymer catalysis. researchgate.net |
| Cerium(III) | - | Lewis acid for esterification and metal-organic framework synthesis. |
| Tin(II) | Lower decomposition temperature than Fe(III) analogue. | Catalyst for polyurethane/polyester (B1180765) production and silicone curing. tib-chemicals.comatamanchemicals.com |
| A summary of the thermal and catalytic properties of various metal 2-ethylhexanoates. researchgate.nettib-chemicals.comatamanchemicals.com |
The steric bulk of the ligands in a metal-organic precursor is a determining factor for the properties of the resulting films. The 2-ethylhexanoate ligand is relatively large and branched, which has several consequences for film formation. core.ac.uk
The primary effect of bulky ligands is steric hindrance, which influences how precursor molecules arrange themselves on a substrate. This can prevent the close packing and crystallization of the precursor film, often resulting in an amorphous, liquid-like state. core.ac.uk This is a distinct advantage in certain deposition techniques where a uniform, non-crystalline precursor layer is desired prior to thermal or photochemical conversion to the final oxide. core.ac.uk
However, steric hindrance can also be a disadvantage. In processes like atomic layer deposition (ALD), bulky ligands can slow down the reaction kinetics or lead to incomplete precursor decomposition, resulting in lower film growth rates and higher impurity content. acs.orgmdpi.com Studies comparing different precursors for the same metal have shown that ligands with less steric bulk can lead to denser films with higher crystallinity and superior electrical properties. acs.org The choice of ligand is therefore a trade-off: bulky ligands can improve precursor solubility and film uniformity, while smaller ligands may lead to purer, more crystalline films. The interplay between the ligand and the metal center is crucial, as the choice of a bulkier ligand has been shown to sometimes result in lower selectivity and reaction yields in catalytic applications. researchgate.net
Factors Influencing Film Formation and Material Performance
The successful fabrication of high-performance materials from this compound and related precursors depends on a multitude of interrelated factors. Beyond the intrinsic chemical nature of the precursor, process parameters play a decisive role in the final film's morphology, microstructure, and functional properties. mdpi.comaip.org
Key factors include:
Precursor Concentration and Flux: The concentration of the precursor in the solution or its flux rate in a deposition chamber directly affects the growth rate and morphology of the material. mdpi.comresearchgate.net Higher concentrations can lead to denser films, but may also result in lower charge carrier mobility. researchgate.net In nanocrystal synthesis, a high flux of a reactive precursor to the nanocrystal surface can lead to the formation of branched, non-uniform structures, whereas slower, controlled addition rates promote the growth of uniform, cubic nanocrystals. acs.org
Solvent Composition: In solution-based methods, the choice of solvent is critical. The solvent must effectively dissolve the precursor while also having appropriate volatility and reactivity for the chosen deposition technique. mdpi.com The composition of the solvent mixture can be tuned to control film thickness and morphology. mdpi.com
Temperature (Substrate and Annealing): Temperature is a critical parameter that governs precursor decomposition, solvent evaporation, and film crystallization. aip.org The substrate temperature during deposition and the post-deposition annealing temperature control the film's crystallinity, grain size, and defect density, which in turn dictate its electrical and optical performance. aip.orgresearchgate.net
Reaction/Deposition Time: The duration of the synthesis or deposition process influences the film thickness and the extent of crystal growth. mdpi.com Longer reaction times generally lead to thicker films, though this relationship is not always linear and can affect morphology. mdpi.com
Atmosphere: The composition of the gas phase during deposition and annealing is crucial. For instance, in the chemical vapor deposition of indium oxide from this compound, an oxygen atmosphere is required to obtain a transparent, conductive film; in its absence, an insulating film is formed. scispace.com The presence of reactive gases like oxygen is essential for the complete removal of organic ligands and the formation of the desired oxide phase. aip.org
Precursor Purity and Solution Stability
The efficacy of this compound in creating high-quality thin films begins with the purity of the precursor material and its stability in solution. Metal 2-ethylhexanoates are widely utilized as metal-organic precursors in materials science due to their solubility in organic solvents, which facilitates the creation of uniform precursor solutions. researchgate.net
The stability of the precursor solution is paramount for consistent and reproducible film deposition. The hydrolysis of the indium precursor can be a significant issue, but it has been shown that the addition of a chelating agent, such as acetylacetone (B45752), to the solution can effectively inhibit these undesirable reactions by chelating the In³⁺ ions. researchgate.net This contributes to the formation of more compact and uniform indium oxide films, even at low processing temperatures. researchgate.net
The choice of precursor can also be influenced by the desire to minimize contaminants in the final film. For instance, precursors with a lower carbon content, such as indium formate, have been selected over indium 2-ethylhexanoate in some applications to reduce residual carbon in the thermally decomposed film. mrs-j.org The stability of the precursor in solution is also affected by the solvent system. In one study involving the creation of indium tin oxide (ITO) films, a solution of Sn(II) 2-ethylhexanoate in butanol was mixed with an In₂O₃ sol. acs.org The investigation concluded that a primary factor governing the final film's properties was the absence of cross-linking reactions between the tin and indium species within the precursor solution, which could lead to phase separation during the deposition stage. acs.org
Table 1: Factors Influencing Precursor Solution Quality
| Factor | Description | Impact on Film Formation |
|---|---|---|
| Precursor Purity | The degree to which the precursor is free from contaminants. | High purity is essential for achieving desired electrical and optical properties in the final film. |
| Solution Stability | The resistance of the precursor solution to undesirable chemical changes, such as hydrolysis. | Enhanced stability, often achieved with chelating agents, prevents premature reactions and ensures uniform film deposition. researchgate.net |
| Ligand Choice | The organic part of the precursor molecule (e.g., 2-ethylhexanoate vs. formate). | Affects solubility, decomposition temperature, and the potential for carbon residue in the final film. mrs-j.org |
| Solvent System | The liquid in which the precursor is dissolved. | Influences precursor solubility and potential interactions between different precursor components in mixed-oxide systems. acs.org |
Impact of Deposition Technique and Post-Deposition Annealing Conditions
The method used to deposit the this compound precursor solution and the subsequent annealing process are critical steps that define the structural, electrical, and optical properties of the resulting indium oxide film. Solution-based techniques like spin-coating and dip-coating are common due to their cost-effectiveness and ability to cover large areas. mrs-j.orgresearchgate.net
Following deposition, a thermal annealing step is typically required to decompose the organic precursor and crystallize the inorganic film. The annealing temperature and atmosphere play a crucial role. Studies on indium oxide films show that annealing at various temperatures, from 200 to 600 °C, significantly affects film properties. nih.gov For instance, annealing solution-processed In₂O₃ thin films at 500 °C in air can yield a high field-effect mobility of 55.26 cm² V⁻¹ s⁻¹ and an on/off current ratio of 10⁷. nih.gov Using an O₂/O₃ atmosphere can achieve excellent transistor behavior at even lower temperatures (200-300 °C). nih.gov
Post-deposition annealing influences the film's microstructure, including grain size and surface roughness. chalcogen.ro Research on ITO films demonstrated that as the annealing temperature increases, there is a general trend of increasing grain size. chalcogen.ro This change in crystallinity directly impacts the material's electrical properties. For hydrogen-doped indium oxide (In₂O₃:H) films, post-deposition annealing was found to significantly increase carrier mobility to as high as 90 cm²/(V·s) and improve infrared transmittance by reducing the carrier concentration. nih.govnih.gov
Table 2: Effect of Annealing Temperature on Indium Oxide Film Properties
| Annealing Temperature (°C) | Atmosphere | Observed Effects |
|---|---|---|
| 200 - 300 | O₂/O₃ | Excellent n-type transistor behaviors with mobilities of 0.85-22.14 cm² V⁻¹ s⁻¹. nih.gov |
| 250 - 650 | Air | Increase in grain size and surface roughness with temperature; decrease in optical transmittance. chalcogen.ro |
| 500 | Air | High field-effect mobility (55.26 cm² V⁻¹ s⁻¹) and high I(on)/I(off) ratio (10⁷). nih.gov |
The dip-coating process using an this compound derivative showed that the thermal decomposition of thin films occurs at markedly lower temperatures than the bulk material, with thinner films exhibiting slightly lower peak decomposition temperatures. researchgate.net This highlights the importance of film thickness as a process parameter.
Amorphous Versus Crystalline Precursor Films: Implications for Photoefficiency
The physical state of the precursor film—whether it remains amorphous or becomes crystalline—has significant consequences for certain applications, particularly those involving photochemical deposition. In the Photochemical Metal Organic Deposition (PMOD) process, a metal-organic precursor film is exposed to light to induce decomposition and form a metal oxide pattern. core.ac.uk
Studies on the photochemical deposition of indium oxide from this compound films have shown that the efficiency of the photoreaction, or quantum yield, is highly dependent on the film's structure. aip.org It was discovered that crystallization within the precursor film significantly reduces its photoefficiency. core.ac.uk Amorphous precursor films are more reactive and desirable for this process.
There is a noted relationship between film thickness and the tendency to crystallize; thicker precursor films of this compound were found to be less stable against crystallization. core.ac.uk This leads to a variation in photosensitivity, where thinner, more amorphous films react more efficiently upon irradiation. aip.org The quantum yield for the reaction was reported to be near 0.23 for thin films but dropped to less than 0.0034 for thicker films where partial ordering and crystallization occurred. aip.org This effect is interpreted as being due to a lower photosensitivity in films that have some degree of crystalline order. aip.org
The transition from an amorphous to a crystalline state for indium oxide itself (not just the precursor film) is also a key area of study. The amorphous-to-crystalline transition for In₂O₃ thin films can be induced by changing the deposition temperature, with higher temperatures favoring the crystalline phase. nih.gov While amorphous transparent conducting oxides have advantages like lower deposition temperatures and suitability for flexible substrates, achieving a crystalline state after deposition through processes like annealing is often necessary to maximize properties like electron mobility. nih.govmdpi.com
Table 3: Comparison of Amorphous and Crystalline Precursor Films
| Film State | Key Characteristics | Implications for Photoefficiency |
|---|---|---|
| Amorphous | Disordered molecular structure. nih.gov More common in thinner films. | High photosensitivity and quantum yield. aip.org Ideal for photochemical deposition processes. |
| Crystalline | Ordered, periodic molecular structure. nih.gov More likely to occur in thicker precursor films. core.ac.uk | Reduced photoefficiency and lower sensitivity to irradiation. core.ac.ukaip.org Undesirable for PMOD. |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of Indium(III) 2-ethylhexanoate (B8288628). These calculations help in understanding the nature of the bonding between the indium metal center and the 2-ethylhexanoate ligands. The +3 oxidation state of the indium ion is a key determinant of the compound's electronic configuration and reactivity.
The interaction between the indium ion and the carboxylate groups of the ligands leads to a specific distribution of electron density, which can be computationally modeled. This modeling allows for the prediction of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the compound's stability and its potential for electronic applications.
Computational studies can also elucidate the reactivity of Indium(III) 2-ethylhexanoate. For instance, the calculated electrostatic potential surface can indicate regions of the molecule that are more susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its reaction mechanisms in various chemical processes.
Molecular Modeling of Ligand-Metal Interactions and Coordination Environments
Molecular modeling techniques are employed to investigate the three-dimensional structure and coordination environment of this compound. While obtaining single-crystal X-ray diffraction data for this often-liquid compound can be challenging, computational models can predict its likely coordination geometries.
Analogous indium carboxylate complexes often exhibit a distorted octahedral geometry, where the central indium(III) ion is coordinated to six oxygen atoms from three bidentate carboxylate ligands. Molecular modeling can simulate these coordination modes, including the bidentate nature of the 2-ethylhexanoate ligands, where both oxygen atoms of the carboxylate group bind to the indium center. These models can also predict key structural parameters such as bond lengths and angles. For similar indium complexes, In-O bond lengths are typically in the range of 2.15–2.25 Å.
The bulky and flexible nature of the 2-ethylhexanoate ligand, with its chiral center, can lead to the existence of multiple isomers. core.ac.uk Molecular modeling can help in exploring the potential conformations and their relative energies, providing a more complete picture of the compound's structure in solution or as an amorphous solid.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value/Description |
| Coordination Geometry | Distorted Octahedral |
| Indium Oxidation State | +3 |
| Ligand Coordination | Bidentate |
| In-O Bond Length | ~2.15–2.25 Å |
Note: The data in this table is based on typical values for similar indium carboxylate complexes and computational models.
Simulation of Thermal and Photochemical Decomposition Pathways
This compound is widely used as a precursor for depositing indium oxide thin films, a process that relies on its decomposition. researchgate.net Computational simulations are invaluable for understanding the mechanisms of both thermal and photochemical decomposition.
Thermal Decomposition: Simulations can model the step-by-step breakdown of the molecule as temperature increases. This involves the cleavage of the indium-oxygen bonds and the fragmentation of the organic ligands. The byproducts of this decomposition, such as carbon dioxide, heptane, and heptene, have been identified in studies of similar metal 2-ethylhexanoates and can be predicted through computational analysis of reaction pathways. researchgate.net Understanding these pathways is crucial for optimizing the conditions for creating high-quality indium oxide films with minimal carbon contamination.
Photochemical Decomposition: The process of Photochemical Metal Organic Deposition (PMOD) utilizes light to induce the decomposition of the precursor. core.ac.uk Simulations can model the absorption of photons and the subsequent electronic excitations that lead to bond breaking. The mechanism often involves the fragmentation of the complex, leading to the formation of metal oxide thin films. core.ac.ukresearchgate.net Computational studies can help in identifying the specific wavelengths of light that are most effective for this process and can elucidate the nature of the reactive intermediates formed during photolysis. core.ac.uk
Prediction of Spectroscopic Signatures and Material Properties
Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Spectroscopic Signatures:
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, corresponding to the stretching and bending of its various bonds. For instance, the characteristic asymmetric and symmetric stretching frequencies of the carboxylate group (COO-) can be calculated and compared with experimental FTIR spectra to confirm the coordination mode of the ligands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly simulated in all standard packages, the electronic environment around each atom, which is determined by quantum chemical calculations, governs the chemical shifts observed in ¹H and ¹³C NMR spectra.
X-ray Photoelectron Spectroscopy (XPS): The binding energies of core electrons, such as the In 3d levels, can be calculated to confirm the +3 oxidation state of indium.
Material Properties: By understanding the decomposition pathways and the nature of the resulting indium oxide, computational models can help predict the properties of the final material. For example, the simulations can provide insights into the factors that influence the crystallinity, defect density, and ultimately the electronic and optical properties of the indium oxide films. This predictive capability is essential for designing precursors and deposition processes to achieve desired material characteristics for applications in transparent conductive coatings and other electronic devices. researchgate.net
Future Research Directions and Emerging Areas
Development of Novel Indium(III) 2-Ethylhexanoate (B8288628) Derivatives with Tailored Properties
A significant frontier in the application of Indium(III) 2-ethylhexanoate lies in the rational design of novel derivatives. The modification of the carboxylate ligand or the creation of mixed-ligand systems presents a powerful strategy to fine-tune the compound's physicochemical properties for specific applications. Research in this area aims to control factors such as solubility, volatility, thermal decomposition temperature, and reactivity.
Key research focuses include:
Ligand Modification: Synthesizing new indium carboxylates by replacing the 2-ethylhexanoate ligand with other carboxylates featuring different chain lengths, branching, or functional groups. This can alter the steric hindrance around the indium center and influence the precursor's decomposition pathway.
Mixed-Metal Precursors: Creating heterometallic compounds that incorporate indium and other metals within a single molecular precursor. This approach is particularly promising for the solution-based deposition of complex oxides, such as indium tin oxide (ITO), by ensuring a homogeneous distribution of the constituent metals at the molecular level. core.ac.ukresearchgate.net Studies involving the mixing of Sn(II) 2-ethylhexanoate with indium oxide sols have shown that the formation of the final film is heavily influenced by the chemical interactions between the different precursor species in the solution. researchgate.net
Alkoxide–Carboxylate Hybrids: Exploring mixed-ligand systems, such as indium alkoxide–2-ethylhexanoates, is a largely untapped area. researchgate.net These derivatives could offer unique reactivity and decomposition characteristics, potentially enabling lower processing temperatures for film formation.
The table below outlines potential modifications to the this compound structure and the anticipated effects on its properties.
| Modification Strategy | Example Modifier | Anticipated Property Change | Potential Application Benefit |
| Ligand Chain Length | Shorter-chain carboxylates (e.g., acetate) | Increased volatility, potentially lower decomposition temperature. | Chemical Vapor Deposition (CVD) applications. |
| Ligand Functionality | Introduction of halide or amine groups | Altered electronic properties and reactivity. | Enhanced catalytic activity or modified film properties. |
| Mixed-Ligand System | Addition of acetylacetonate (B107027) ligands | Improved thermal stability and controlled hydrolysis. | More stable precursor solutions for sol-gel processing. |
| Mixed-Metal Synthesis | Co-synthesis with Tin(II) 2-ethylhexanoate | Homogeneous distribution of dopant atoms. core.ac.ukresearchgate.net | Direct, low-temperature synthesis of ITO films. researchgate.net |
Exploration of New Catalytic Frontiers for this compound
While metal 2-ethylhexanoates are recognized as effective catalysts for processes like ring-opening polymerization, the full catalytic potential of the indium(III) variant is yet to be realized. researchgate.net As a Lewis acid, this compound can facilitate a variety of organic transformations. Future research is geared towards identifying and optimizing its use in novel catalytic cycles, particularly those relevant to fine chemical synthesis and green chemistry.
Emerging catalytic applications being investigated include:
Heterocyclic Synthesis: The demand for environmentally friendly methods for synthesizing complex organic molecules has spurred the development of new heterogeneous catalysts. nih.gov Research into indium-based metal-organic frameworks has demonstrated the potential of In(III) sites to catalyze cyclization reactions for producing bioactive heterocycles, such as quinazolinones, in green solvents like ethanol. nih.gov This points to the potential use of simpler indium compounds like the 2-ethylhexanoate salt in similar roles.
Block Copolymers: An indium-based catalyst has shown selective behavior in the one-pot copolymerization of different lactone monomers, enabling the rapid synthesis of well-defined block copolyesters. acs.org This opens avenues for using this compound to create advanced polymer architectures from monomer mixtures.
Lewis Acid Catalysis in Organic Synthesis: Iron(III) 2-ethylhexanoate has been used as a mild Lewis acid catalyst in various organic reactions. researchgate.net By analogy, further exploration of this compound in reactions such as esterifications, aldol (B89426) condensations, and Michael additions is a promising area of research.
| Potential Catalytic Reaction | Substrates | Product Type | Significance |
| Cyclization Reactions | 2-aminobenzamides and aldehydes | 2,3-dihydroquinazolin-4(1H)-ones | Synthesis of bioactive compounds. nih.gov |
| Ring-Opening Copolymerization | β-butyrolactone and ε-decalactone | Di-, tri-, or tetra-block copolyesters | Simple access to advanced polymer materials. acs.org |
| Esterification | Carboxylic acids and alcohols | Esters | Industrial fine chemical synthesis. |
| C-H Functionalization | Alkanes, arenes | Functionalized organic molecules | Atom-economical synthesis routes. |
Advanced Materials Integration and Device Fabrication Utilizing this compound Precursors
This compound is a key precursor for depositing indium-based thin films, most notably indium oxide (In₂O₃) and tin-doped indium oxide (ITO), which are crucial for transparent conductive coatings. vulcanchem.com Future work will focus on refining deposition techniques and integrating these materials into more complex and efficient electronic and optoelectronic devices.
Key areas of development include:
Photochemical Metal Organic Deposition (PMOD): This technique uses light to decompose precursor films, allowing for the direct, room-temperature photolithographic patterning of metal oxides without a photoresist. core.ac.ukaip.org Research has shown that thin films of this compound can be photolyzed in air to produce indium oxide, with the reaction efficiency dependent on film thickness. aip.org This process has been used to create lines with feature sizes smaller than 2 microns. aip.org
Solution-Processable Electronics: The solubility of this compound in organic solvents makes it ideal for solution-based deposition methods like spin-coating, dip-coating, and inkjet printing. These methods are essential for manufacturing large-area and flexible electronics. Research into combining different metal-organic precursors, such as tin and indium carboxylates, in a single solution is critical for fabricating doped materials like ITO for devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
Nanocrystal Synthesis: The thermal decomposition of metal 2-ethylhexanoates is a versatile route to producing monodisperse metal oxide nanocrystals. researchgate.net By carefully controlling reaction conditions, this compound can be used to synthesize high-quality indium-doped zinc oxide or indium oxide nanocrystals with tailored electronic properties for applications in advanced sensors and energy conversion systems. researchgate.net
In-Situ Characterization Techniques for Real-Time Monitoring of Film Growth and Reaction Mechanisms
A fundamental understanding of the transformation from the molecular precursor to the final inorganic film is crucial for optimizing material properties. The development and application of in-situ characterization techniques are essential for observing these processes in real-time. Such techniques can provide invaluable data on reaction intermediates, decomposition pathways, and crystallization kinetics.
Promising in-situ techniques for studying this compound decomposition include:
Thermal Analysis Coupled with Mass Spectrometry (TG-DTA-MS): This combination of techniques allows for the simultaneous measurement of mass loss (Thermogravimetry), thermal events (Differential Thermal Analysis), and evolved gas composition (Mass Spectrometry). Studies on the thermal decomposition of this compound films have used this method to identify the temperatures at which organic ligands are removed and to analyze the gaseous byproducts, revealing that the decomposition mechanism can differ significantly between bulk material and thin films. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): Real-time FTIR monitoring can track the disappearance of absorption bands associated with the carboxylate ligands of the precursor and the emergence of bands corresponding to the metal-oxide lattice. core.ac.uk This provides direct insight into the chemical conversion process during thermal or photochemical decomposition. nlc-bnc.ca
X-ray Diffraction (XRD) and Scattering: Using a synchrotron or other high-intensity X-ray source, real-time XRD can monitor the evolution of crystalline phases during the annealing of the precursor film. This can reveal the temperature of crystallization, the formation of any intermediate crystalline phases, and the final crystallographic orientation of the film.
| Technique | Information Obtained | Relevance to this compound |
| TG-DTA-MS | Decomposition temperatures, reaction enthalpy, evolved gas analysis. researchgate.netresearchgate.net | Elucidates the multi-step reaction mechanism of conversion to In₂O₃. researchgate.net |
| In-Situ FTIR | Changes in chemical bonding, disappearance of organic ligands. core.ac.uk | Monitors the rate and completeness of precursor conversion. nlc-bnc.ca |
| In-Situ Ellipsometry | Film thickness, refractive index, and surface roughness during growth. | Provides real-time data on film densification and optical property changes. |
| In-Situ XRD | Onset of crystallization, phase transformations, crystal structure evolution. | Determines the processing window for amorphous vs. crystalline films. |
Sustainable Synthesis Routes and Green Chemistry Approaches for this compound Production
In line with the growing global emphasis on sustainable technology, future research will increasingly prioritize the development of green chemistry principles for the synthesis of this compound and its application. This involves minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.
Key strategies for a greener life cycle include:
Greener Solvents: Replacing traditional hydrocarbon solvents used in synthesis and deposition with more environmentally benign alternatives. vulcanchem.com Promising options include supercritical fluids like CO₂, ionic liquids, or bio-derived solvents such as ethanol. nih.govresearchgate.net Research on related metal-catalyzed polymerizations has shown that using supercritical CO₂ can significantly lower reaction temperatures, providing substantial energy savings. researchgate.net
Catalytic Synthesis of Ligands: Developing more efficient and sustainable methods for producing the 2-ethylhexanoic acid ligand itself. Catalytic oxidation of 2-ethylhexanal (B89479) using air or oxygen, potentially with manganese or cobalt catalysts, represents a greener alternative to stoichiometric oxidation processes that use more hazardous reagents like hydrogen peroxide. mdpi.com
Atom Economy and Catalyst Reusability: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Furthermore, in catalytic applications, developing systems where the indium catalyst can be easily recovered and reused for multiple cycles is a key goal of green chemistry. nih.gov
Q & A
Q. Key Observations :
- Carboxylate precursors (e.g., In 2-ethylhexanoate) yield higher resistivity due to incomplete ligand decomposition and carbon residue incorporation.
- Lower carrier concentration (1.62×10²⁰ cm⁻³) suggests reduced dopant activation efficiency compared to nitrate or chloride precursors .
What experimental strategies can resolve discrepancies in reported catalytic activities of this compound in polymerization reactions?
Advanced
To address inconsistencies:
- Control ligand decomposition : Use in situ FTIR or Raman spectroscopy to monitor ligand removal during thermal processing .
- Optimize solvent systems : Polar solvents (e.g., xylene) may enhance precursor solubility and decomposition kinetics.
- Replicate conditions : Standardize oxygen/moisture exclusion (e.g., glovebox synthesis) to minimize side reactions.
- Cross-validate with alternative precursors : Compare performance against indium acetylacetonate or chloride salts .
In comparative studies of metal carboxylate precursors, how does this compound’s performance vary in thin-film deposition processes?
Advanced
this compound is advantageous for:
- Solution-processed deposition : High solubility in organic solvents enables uniform film formation via spin-coating or dip-coating.
- Low-temperature processing : Decomposes at ~250–300°C, suitable for flexible substrates.
However, trade-offs include: - Higher resistivity : Due to residual carbon from ligand decomposition (see Q3 table).
- Lower dopant activation : Requires post-deposition annealing in oxidizing atmospheres to enhance carrier concentration .
When designing experiments using this compound as a precursor, what factors must be optimized to ensure reproducibility?
Methodological
Critical parameters:
- Stoichiometry : Maintain a 1:3 molar ratio of In³⁺ to 2-ethylhexanoate ligands.
- Solvent purity : Use anhydrous toluene/xylene to prevent hydrolysis.
- Atmosphere : Conduct synthesis and deposition under nitrogen/argon to avoid oxidation.
- Post-treatment : Optimize annealing temperature/time (e.g., 400°C for 1 hr in air) to balance carbon removal and crystallinity .
How should researchers statistically analyze variability in electrical measurements of films derived from this compound?
Q. Data Analysis
- Error propagation : Calculate standard deviations for resistivity (σ = ±0.5×10⁻³ Ω cm) and carrier concentration (σ = ±0.2×10²⁰ cm⁻³) across ≥3 independent samples.
- Regression analysis : Correlate annealing conditions (temperature, duration) with electrical properties.
- Outlier detection : Use Grubbs’ test to identify anomalous data points caused by contamination or uneven film thickness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
